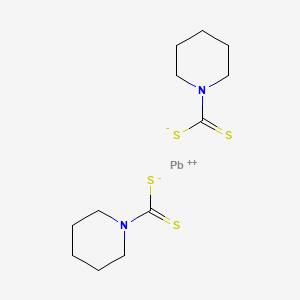

Lead bis(piperidine-1-carbodithioate)

Description

The Role of Dithiocarbamate (B8719985) Ligands in Contemporary Coordination Chemistry

Dithiocarbamate ligands (R₂NCS₂⁻) are a class of monoanionic, bidentate ligands that have demonstrated remarkable versatility in coordination chemistry. nih.govevitachem.com Their ability to form stable complexes with a wide array of metal ions, including those from the p-block like lead, is a key attribute. researchgate.net The two sulfur donor atoms of the dithiocarbamate moiety readily chelate to a metal center, forming a stable four-membered ring. This chelating ability is fundamental to the stability and chemical behavior of the resulting complexes. mdpi.com

The electronic properties of the dithiocarbamate ligand can be fine-tuned by varying the 'R' groups attached to the nitrogen atom. This modification influences the electron-donating capacity of the ligand, which in turn affects the properties of the metal complex, such as its stability, structure, and reactivity. The robust and often planar structure of the dithiocarbamate ligand, combined with its strong chelating power, makes it a reliable building block in the design of new coordination compounds with specific properties. nih.gov

Strategic Importance of Lead(II) Dithiocarbamate Derivatives in Precursor Chemistry and Material Science

Lead(II) dithiocarbamate complexes have emerged as highly effective single-source precursors (SSPs) for the synthesis of lead sulfide (B99878) (PbS) nanomaterials. nih.govevitachem.com PbS is a significant semiconductor material with a narrow bandgap and a large exciton (B1674681) Bohr radius, making it suitable for applications in optoelectronics, photovoltaics, and photocatalysis. mdpi.com The use of SSPs like Lead bis(piperidine-1-carbodithioate) offers several advantages over other synthetic methods. These precursors contain both the lead and sulfur atoms required for the formation of PbS within a single molecule, ensuring a precise stoichiometric ratio.

The thermal decomposition of these complexes is a common method to produce PbS nanoparticles. nih.gov This process typically involves heating the precursor in a high-boiling point solvent, leading to the breakdown of the complex and the formation of PbS nanocrystals. The organic ligands decompose into volatile byproducts, which can be easily removed. The structure of the dithiocarbamate ligand and the decomposition conditions, such as temperature and the presence of capping agents, can be manipulated to control the size, shape, and morphology of the resulting PbS nanoparticles. nih.govresearchgate.net This control is crucial for tailoring the properties of the nanomaterials for specific applications. For instance, the thermolysis of bis(4-methylpiperidine-1-carbodithioato)-lead(II) and bis(4-benzylpiperidine-1-carbodithioato)-lead(II) at 180°C has been successfully used to prepare lead sulfide nanoparticles. nih.gov

Scope and Significance of Research Pertaining to Lead bis(piperidine-1-carbodithioate) and Related Analogues

Research focused on Lead bis(piperidine-1-carbodithioate) and its analogues, such as bis(4-methylpiperidine-1-carbodithioato)-lead(II) and bis(4-benzylpiperidine-1-carbodithioato)-lead(II), is driven by the need to understand the fundamental relationship between the molecular structure of the precursor and the properties of the resulting nanomaterials. nih.govmdpi.com

Detailed characterization of these complexes using techniques like single-crystal X-ray diffraction, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy provides crucial insights into their molecular geometry and bonding. nih.govmdpi.com For example, crystallographic studies on substituted piperidine-1-carbodithioate lead complexes have revealed a distorted tetrahedral geometry around the Pb(II) ion, where it is coordinated to four sulfur atoms from two dithiocarbamate ligands. nih.govmdpi.com This hemidirected geometry is attributed to the stereochemically active 6s² lone pair of electrons on the lead atom. mdpi.com

The investigation into their thermal decomposition behavior, often studied using thermogravimetric analysis (TGA), is essential for optimizing the synthesis of PbS nanoparticles with desired characteristics. researchgate.net The findings from this focused research contribute to the broader field of materials science by providing a more profound understanding of precursor design and its impact on the properties of nanomaterials, paving the way for the development of new functional materials.

Detailed Research Findings

Synthesis and Characterization

The synthesis of Lead bis(piperidine-1-carbodithioate) and its analogues typically involves the reaction of a lead(II) salt, such as lead nitrate (B79036), with the corresponding sodium or ammonium (B1175870) salt of the piperidine-1-carbodithioate ligand in a suitable solvent. evitachem.commdpi.com The resulting complex often precipitates out of the solution and can be purified by filtration and washing.

Table 1: Spectroscopic Data for Lead bis(piperidine-1-carbodithioate) Analogues

| Compound Name | FT-IR (cm⁻¹) ν(C-N) | FT-IR (cm⁻¹) ν(C-S) | ¹H NMR (δ, ppm) |

| Bis(4-methylpiperidine-1-carbodithioato)-lead(II) | 1429 mdpi.com | 958 mdpi.com | 0.90 (d, 6H, CH₃), 1.03-1.12 (q, 8H, CH₂), 1.71-1.74 (t, 2H, CH), 2.99-3.05 (q, 8H, CH₂) mdpi.com |

| Bis(4-benzylpiperidine-1-carbodithioato)-lead(II) | 1478 mdpi.com | 961 mdpi.com | 1.19-1.31 (m, 2H, CH₂), 1.67-1.70 (d, 2H, CH₂), 1.86-1.97 (m, 1H, CH), 2.56-2.58 (d, 2H, CH₂), 3.05-3.12 (s, 2H, CH₂), 5.35-5.38 (d, 2H, CH₂), 7.22-7.36 (m, 5H, C₆H₅) mdpi.com |

| Lead bis(piperidine-1-carbodithioate) | ~1450 researchgate.net | 1020–1050 researchgate.net | Not available |

Table 2: Crystallographic Data for Bis(4-methylpiperidine-1-carbodithioato)-lead(II)

| Parameter | Value mdpi.com |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 26.264(3) |

| b (Å) | 8.3394(8) |

| c (Å) | 10.0544(10) |

| β (°) | 106.182(3) |

| V (ų) | 2113.8(4) |

| Z | 4 |

| Pb-S1 (Å) | 2.8831(10) |

| Pb-S2 (Å) | 2.7097(10) |

| S1-Pb-S2 (°) | 64.02(3) |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

lead(2+);piperidine-1-carbodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H11NS2.Pb/c2*8-6(9)7-4-2-1-3-5-7;/h2*1-5H2,(H,8,9);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBHGAMSUYCQFW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2PbS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20194410 | |

| Record name | Lead bis(piperidine-1-carbodithioate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41556-46-1 | |

| Record name | (T-4)-Bis(1-piperidinecarbodithioato-κS,κS′)lead | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41556-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lead bis(piperidine-1-carbodithioate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041556461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead bis(piperidine-1-carbodithioate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead bis(piperidine-1-carbodithioate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Lead Ii Piperidine 1 Carbodithioate and Its Derivatives

Precursor Ligand Synthesis and Functionalization

The foundation for the synthesis of lead(II) bis(piperidine-1-carbodithioate) lies in the preparation of the piperidine-1-carbodithioate ligand. This ligand can be readily synthesized and subsequently functionalized to influence the properties of the resulting lead complex.

Synthetic Routes to Piperidine-1-carbodithioate Ligands

The most common and straightforward method for synthesizing piperidine-1-carbodithioate salts involves the reaction of piperidine (B6355638) with carbon disulfide in the presence of a base. nih.govnih.govresearchgate.net This reaction is typically carried out at a low temperature to control its exothermic nature. nih.gov The choice of base is crucial, with strong bases like sodium hydroxide (B78521) or potassium hydroxide being used to deprotonate the secondary amine of the piperidine ring, facilitating the nucleophilic attack on the carbon of carbon disulfide. nih.gov The general reaction can be represented as:

C₅H₁₀NH + CS₂ + MOH → C₅H₁₀NCS₂M + H₂O (where M = Na⁺ or K⁺)

The resulting product is the alkali metal salt of piperidine-1-carbodithioate, which is often a stable, crystalline solid that can be isolated and purified. nih.gov The use of an aqueous medium for this reaction is considered environmentally friendly and can lead to high yields. nih.gov

Table 1: General Conditions for Piperidine-1-carbodithioate Ligand Synthesis

| Parameter | Condition | Reference |

|---|---|---|

| Reactants | Piperidine, Carbon Disulfide, Base (e.g., NaOH, KOH) | nih.gov |

| Solvent | Water, Ethanol | nih.govresearchgate.net |

| Temperature | Typically low, e.g., 4 °C | nih.gov |

| Reaction Time | Stirring for a few hours to ensure completion | nih.gov |

| Product | Alkali metal salt of piperidine-1-carbodithioate | nih.gov |

Rational Design and Synthesis of Substituted Piperidine-1-carbodithioate Ligands

The properties of the final lead(II) bis(piperidine-1-carbodithioate) complex can be systematically tuned by introducing substituents onto the piperidine ring of the precursor ligand. This "rational design" approach allows for the modification of the electronic and steric properties of the ligand, which in turn influences the structure, stability, and reactivity of the lead complex. nih.govresearchgate.net

For instance, the introduction of alkyl or aryl groups at the 4-position of the piperidine ring can alter the solubility and decomposition temperature of the resulting lead complex. The synthesis of these substituted ligands follows the same fundamental reaction as the unsubstituted parent ligand, starting from the appropriately substituted piperidine. nih.gov Examples include the synthesis of sodium 4-methylpiperidine-1-carbodithioate and sodium 4-benzylpiperidine-1-carbodithioate. nih.gov The choice of substituent can impact the morphology of the PbS nanoparticles produced from the single-source precursor. nih.gov The versatility of dithiocarbamate (B8719985) ligands stems from their ability to be electronically and sterically modified through the choice of substituents on the amine. nih.gov

Lead(II) Complexation Protocols

Once the desired piperidine-1-carbodithioate ligand has been synthesized and purified, the next step is the complexation with a suitable lead(II) salt to form the target compound, lead(II) bis(piperidine-1-carbodithioate).

Optimized Precipitation and Complexation Techniques

The most widely used method for the synthesis of lead(II) bis(piperidine-1-carbodithioate) is a precipitation reaction. nih.govnih.gov This typically involves the dropwise addition of an aqueous solution of the sodium or potassium salt of the piperidine-1-carbodithioate ligand to a solution of a lead(II) salt, such as lead(II) nitrate (B79036) or lead(II) acetate (B1210297). nih.govnih.gov The lead complex, being insoluble in the reaction medium, precipitates out of the solution almost instantaneously. nih.gov

The resulting precipitate is then collected by filtration, washed multiple times with distilled water to remove any unreacted starting materials and by-products, and subsequently dried. nih.govnih.gov For further purification, recrystallization from a suitable organic solvent, such as toluene, can be employed to obtain a crystalline product of high purity. nih.gov

Table 2: Synthesis and Properties of Selected Lead(II) bis(piperidine-1-carbodithioate) Derivatives

| Compound | Ligand Precursor | Lead Salt | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| Bis(4-methylpiperidine-1-carbodithioato)-lead(II) | Sodium 4-methylpiperidine-1-carbodithioate | Lead(II) nitrate | 91.58 | 261.5–263.4 | nih.gov |

| Bis(4-benzylpiperidine-1-carbodithioato)-lead(II) | Sodium 4-benzylpiperidine-1-carbodithioate | Lead(II) nitrate | 88.23 | 199.3–201.8 | nih.gov |

| Lead(II) diethyldithiocarbamate (B1195824)* | Sodium diethyldithiocarbamate | Lead(II) acetate trihydrate | 92 | 210–211 | nih.gov |

Note: Lead(II) diethyldithiocarbamate is included for comparative purposes as a well-studied analogue.

Influence of Reaction Parameters on Complex Yield and Purity

Several reaction parameters can significantly influence the yield and purity of the synthesized lead(II) bis(piperidine-1-carbodithioate) complex.

Stoichiometry: The molar ratio of the ligand to the lead(II) salt is a critical factor. A 2:1 ligand-to-metal molar ratio is typically employed to ensure the formation of the bis-complex. nih.gov Using the correct stoichiometry is fundamental to achieving a high yield of the desired product and minimizing the formation of other species. acs.org

Solvent: While water is a common and environmentally benign solvent for the complexation reaction, the choice of solvent can impact the yield. nih.gov For some dithiocarbamate syntheses, water has been reported to give higher yields compared to organic solvents like methanol (B129727) or chloroform. nih.gov

pH: The pH of the reaction medium can affect the stability of the dithiocarbamate ligand. Dithiocarbamates can be unstable at low pH. mdpi.com The precipitation of lead ions is also pH-dependent, with increased precipitation observed at neutral to slightly alkaline pH.

Reaction Time: Allowing the reaction mixture to stir for a sufficient duration, typically around one hour, after the addition of the ligand solution helps to ensure the completion of the precipitation process and can maximize the yield. nih.gov

Temperature: The initial ligand synthesis is often carried out at low temperatures. nih.gov The complexation reaction is typically performed at room temperature. nih.gov The decomposition temperature of the final complex is an important property, especially for its use as a single-source precursor. nih.gov

Single-Source Precursor Synthetic Pathways for Lead(II) Dithiocarbamates

Lead(II) dithiocarbamate complexes, including lead(II) bis(piperidine-1-carbodithioate) and its derivatives, are highly effective as single-source precursors (SSPs) for the synthesis of lead sulfide (B99878) (PbS) nanomaterials. nih.govnih.gov The advantage of using an SSP is that the precursor molecule contains both the lead and sulfur atoms required for the formation of PbS, which allows for greater control over the stoichiometry of the final material.

The synthesis of PbS nanoparticles from these precursors is typically achieved through thermolysis. nih.govnih.gov This involves heating the lead dithiocarbamate complex in a high-boiling point solvent or capping agent, such as octadecylamine (B50001) (ODA) or trioctylphosphine (B1581425) oxide (TOPO). nih.gov The decomposition of the complex at a specific temperature leads to the formation of PbS nanoparticles. The properties of the resulting nanoparticles, such as their size and morphology, can be influenced by the structure of the precursor and the reaction conditions during thermolysis, including the temperature and the nature of the capping agent. nih.govnih.gov For example, bis(4-methylpiperidine-1-carbodithioato)-lead(II) and bis(4-benzylpiperidine-1-carbodithioato)-lead(II) have been successfully thermolyzed at 180 °C to produce PbS nanoparticles. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of Lead Ii Piperidine 1 Carbodithioate

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For lead bis(piperidine-1-carbodithioate), this analysis would provide crucial information on several key aspects of its structure. However, specific crystallographic data for this compound are not available in published literature.

Elucidation of Molecular Structure and Lead(II) Coordination Geometry

A single-crystal X-ray diffraction study would reveal the coordination number and geometry of the central lead(II) ion. In dithiocarbamate (B8719985) complexes, the lead atom can exhibit various coordination numbers, often influenced by the steric and electronic properties of the organic substituents on the dithiocarbamate ligand. The piperidine-1-carbodithioate ligands would be expected to act as bidentate chelators, binding to the lead ion through the two sulfur atoms. The resulting coordination geometry around the Pb(II) center could range from pyramidal to more complex arrangements, potentially influenced by the presence of a stereochemically active lone pair of electrons on the lead atom.

Analysis of Intermolecular Interactions and Supramolecular Architecture in the Solid State

Beyond the individual molecule, X-ray diffraction clarifies how molecules pack together in the crystal lattice. This is governed by intermolecular forces such as van der Waals interactions or weak C-H···S hydrogen bonds. Understanding this supramolecular architecture is key to comprehending the compound's bulk properties. The arrangement could vary from simple monomeric packing to the formation of polymeric chains or more intricate three-dimensional networks.

Comprehensive Analysis of Bond Lengths and Angles in the Metal-Ligand Framework

Precise bond lengths and angles are critical for describing the nature of the chemical bonds within the complex. Of particular interest would be the Pb-S bond lengths, which would indicate the strength of the coordination. Variations in Pb-S bond lengths within the same molecule could suggest an asymmetric coordination of the dithiocarbamate ligand. The C-N and C-S bond lengths within the piperidine-1-carbodithioate ligand itself would also be informative, offering insight into the degree of double-bond character and electron delocalization within the dithiocarbamate moiety upon coordination to lead.

Table 1: Hypothetical Crystallographic Data for Lead bis(piperidine-1-carbodithioate)

| Parameter | Expected Value/Range | Significance |

|---|---|---|

| Coordination Number | 4 or higher | Defines the geometry around the Pb(II) ion. |

| Pb-S Bond Length (Å) | 2.70 - 3.10 | Indicates the strength and nature of the lead-sulfur coordination. |

| S-Pb-S Bite Angle (°) | 60 - 70 | Characteristic of a bidentate dithiocarbamate ligand. |

| C-N Bond Length (Å) | 1.32 - 1.38 | Reflects the partial double-bond character due to resonance. |

| C-S Bond Length (Å) | 1.70 - 1.75 | Provides information on the bonding within the ligand backbone. |

Note: This table presents expected values based on similar lead dithiocarbamate complexes and is for illustrative purposes only, as experimental data for the title compound is not available.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. It is a powerful tool for identifying functional groups and understanding the effects of ligand coordination to a metal ion.

Fourier Transform Infrared (FTIR) Spectroscopy for Ligand and Complex Analysis

FTIR spectroscopy is instrumental in characterizing dithiocarbamate complexes. The comparison between the spectrum of the free ligand and the lead complex would highlight key changes upon coordination. A crucial vibrational band is the C-N stretching frequency (ν(C-N)), often referred to as the "thioureide" band. The position of this band is sensitive to the electronic structure of the dithiocarbamate moiety. An increase in the frequency of this band upon complexation would suggest an increased double-bond character of the C-N bond, resulting from the donation of the nitrogen lone pair electrons into the π-system. Another important region is the far-infrared, where the Pb-S stretching vibrations (ν(Pb-S)) would appear, providing direct evidence of the metal-ligand bond formation. The presence of a single ν(C-S) band is often indicative of a bidentate coordination mode of the dithiocarbamate ligand.

Table 2: Characteristic FTIR Frequencies for Dithiocarbamate Complexes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance in Lead bis(piperidine-1-carbodithioate) Analysis |

|---|---|---|

| ν(C-N) | 1450 - 1550 | Shift to higher frequency upon coordination indicates increased C=N double bond character. |

| ν(C-S) | 950 - 1050 | A single, sharp band suggests symmetric, bidentate coordination. |

| ν(Pb-S) | 300 - 400 | Direct evidence of the formation of the lead-sulfur coordinate bond. |

Note: This table is based on general data for metal dithiocarbamates and serves as a guide. Specific values for the title compound are not published.

Raman Spectroscopy for Vibrational Fingerprint Analysis

Raman spectroscopy provides complementary information to FTIR. As the selection rules for Raman activity differ from those for IR, vibrations that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum. This is particularly true for symmetric vibrations and bonds involving heavier atoms. Therefore, the Pb-S stretching modes would be expected to give a strong signal in the Raman spectrum, providing a clear vibrational fingerprint of the metal-coordination environment. The technique is also highly sensitive to the symmetry of the molecule, which could help in confirming the coordination geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the atomic and molecular structure of a compound. For Lead(II) bis(piperidine-1-carbodithioate), both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced 2D NMR techniques, are employed to elucidate its solution-state structure.

The ¹H NMR spectrum of Lead(II) bis(piperidine-1-carbodithioate) provides information on the chemical environment of the protons within the piperidine (B6355638) ligands. Due to the diamagnetic nature of the lead(II) ion, sharp NMR signals are typically observed. The protons of the piperidine ring are categorized based on their position relative to the nitrogen atom: α-protons (adjacent to the nitrogen), β-protons, and γ-protons.

In related dithiocarbamate complexes, the electron-withdrawing effect of the N-CSS moiety causes the α-protons to be deshielded and resonate at a lower field compared to the β- and γ-protons. While specific data for the title compound is not extensively published, analysis of closely related structures, such as bis(4-methylpiperidine-1-carbodithioato)-lead(II), shows characteristic signals for the piperidine ring protons. For this related compound, the methylene (B1212753) protons of the piperidine ring appear as multiplets in the range of 2.99-3.05 ppm and 1.03-1.12 ppm when measured in DMSO-d₆. mdpi.com The protons on the carbons adjacent to the nitrogen (α-protons) are expected to be the most downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for Lead(II) bis(piperidine-1-carbodithioate) Note: Data are inferred from similar structures and general principles of NMR spectroscopy.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| α-CH₂ (N-CH₂ ) | ~3.5 - 4.0 | Triplet (t) or Multiplet (m) |

| β-CH₂ | ~1.6 - 1.8 | Multiplet (m) |

| γ-CH₂ | ~1.5 - 1.7 | Multiplet (m) |

The ¹³C NMR spectrum is crucial for confirming the carbon framework of the piperidine ligands and identifying the carbon atom of the dithiocarbamate group. In the ¹³C NMR spectrum of dithiocarbamate complexes, the resonance for the carbon atom of the CS₂ group is particularly diagnostic, typically appearing significantly downfield in the range of 205-220 ppm.

For the sodium salt of 4-methylpiperidine (B120128) dithiocarbamate, a precursor to the lead complex, the CS₂ carbon resonates at 205.5 ppm. mdpi.com Upon complexation with lead(II), this chemical shift is not expected to change dramatically but will confirm the presence of the dithiocarbamate moiety. The carbon atoms of the piperidine ring will show distinct signals, with the α-carbons appearing more downfield than the β- and γ-carbons due to the influence of the adjacent nitrogen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for Lead(II) bis(piperidine-1-carbodithioate) Note: Data are inferred from related compounds and established NMR correlation tables.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C S₂ | ~205 - 215 |

| α-C H₂ (N-C H₂) | ~50 - 55 |

| β-C H₂ | ~25 - 30 |

| γ-C H₂ | ~23 - 27 |

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for the unambiguous assignment of all proton and carbon signals, especially in complex or overlapping spectral regions. nih.gov

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons on adjacent carbons within the piperidine ring. Cross-peaks would be expected between the α- and β-protons, and between the β- and γ-protons, confirming their connectivity. nih.govepfl.ch

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. epfl.ch This would definitively link the proton signals of the α, β, and γ methylenes to their corresponding carbon signals, confirming the assignments made in the 1D spectra. nih.gov

Although specific 2D NMR studies on Lead(II) bis(piperidine-1-carbodithioate) are not readily found in the literature, the application of these techniques is a standard procedure for the complete structural characterization of such coordination complexes. nih.gov

High-Resolution Mass Spectrometry for Molecular Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, thereby confirming its elemental composition. For Lead(II) bis(piperidine-1-carbodithioate), techniques such as Electrospray Ionization (ESI) or Time-of-Flight (TOF) mass spectrometry would be employed. mdpi.com

The expected molecular ion peak would correspond to the chemical formula C₁₂H₂₀N₂PbS₄. Given the isotopic distribution of lead, the mass spectrum would exhibit a characteristic pattern of peaks. For a related compound, bis(4-methylpiperidine-1-carbodithioato)-lead(II), a TOF MS ES⁺ analysis yielded an m/z value of 552.93, corresponding to the molecular ion [M]⁺. mdpi.com

Table 3: Predicted High-Resolution Mass Spectrometry Data for Lead(II) bis(piperidine-1-carbodithioate)

| Ion | Chemical Formula | Calculated Monoisotopic Mass (Da) |

| [M]⁺ | [C₁₂H₂₀N₂²⁰⁸PbS₄]⁺ | 528.0000 |

| [M+H]⁺ | [C₁₂H₂₁N₂²⁰⁸PbS₄]⁺ | 529.0078 |

| [M+Na]⁺ | [C₁₂H₂₀N₂Na²⁰⁸PbS₄]⁺ | 550.9898 |

Note: Calculations are based on the most abundant isotope of lead (²⁰⁸Pb).

Elemental Microanalysis for Stoichiometric Verification

Elemental microanalysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a purified sample. This data is used to verify the empirical and molecular formula of the synthesized compound. The experimental values should be in close agreement with the theoretically calculated percentages for the proposed formula, C₁₂H₂₀N₂PbS₄. researchgate.net

Table 4: Elemental Microanalysis Data for Lead(II) bis(piperidine-1-carbodithioate) (C₁₂H₂₀N₂PbS₄)

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 27.32 | Typically within ±0.4% |

| Hydrogen (H) | 3.82 | Typically within ±0.4% |

| Nitrogen (N) | 5.31 | Typically within ±0.4% |

| Sulfur (S) | 24.32 | Typically within ±0.4% |

Fundamental Aspects of Coordination Chemistry and Electronic Structure

Elucidation of Lead(II)-Dithiocarbamate Bonding Characteristics

The interaction between the lead(II) metal center and the dithiocarbamate (B8719985) ligands is defined by specific coordination behaviors and geometric outcomes, largely influenced by the electronic nature of the lead ion and the steric properties of the ligands.

Bidentate Chelating Coordination of Dithiocarbamate Ligands

Dithiocarbamates are recognized as versatile mono-anionic chelating ligands that form stable complexes with a wide array of metals, including main group elements like lead. researchgate.netbohrium.comnih.gov In lead bis(piperidine-1-carbodithioate) and its close analogs, the two piperidine-1-carbodithioate ligands coordinate to the central lead(II) ion through both sulfur atoms. mdpi.comnih.gov This results in a bidentate chelation mode, where each ligand forms a four-membered PbS₂C ring. researchgate.netnih.gov The strong affinity of the soft dithiocarbamate sulfur donors for the soft lead(II) center, coupled with the thermodynamic stability gained from the chelate effect, makes this binding mode highly favorable. researchgate.net

Spectroscopic evidence, such as a single absorption peak for the C-S vibration in the infrared spectrum, confirms the bidentate coordination of the dithiocarbamate ligand to the lead ion. nih.gov While dithiocarbamate ligands typically bind in a symmetrical fashion, anisobidentate coordination, characterized by unequal metal-sulfur bond lengths, is common, particularly with main group metals. researchgate.netnih.gov In analogous lead(II) dithiocarbamate complexes, two distinct Pb-S bond lengths are observed, indicating an asymmetric or anisobidentate chelation. mdpi.com For instance, in bis(4-benzylpiperidine-1-carbodithioato)-lead(II), two shorter Pb-S bonds are measured at 2.6614(7) Å, while two are longer at 2.8779(8) Å. mdpi.com

| Complex | Bond | Bond Length (Å) |

|---|---|---|

| Bis(4-benzylpiperidine-1-carbodithioato)-lead(II) | Pb-S (shorter) | 2.6614(7) |

| Pb-S (longer) | 2.8779(8) |

Geometric Distortions and Steric Influence on Lead(II) Coordination Sphere

Single crystal X-ray diffraction studies of analogous lead(II) dithiocarbamate complexes reveal a mononuclear structure where the central lead(II) ion is coordinated to four sulfur atoms from the two bidentate ligands. mdpi.comnih.gov The resulting coordination geometry is not a regular tetrahedron but is instead described as a distorted tetrahedral geometry. mdpi.comnih.gov This distortion is a characteristic feature of lead(II) compounds and is attributed to the presence of a stereochemically active 6s² lone pair of electrons on the metal ion. mdpi.com This lone pair occupies a significant volume in the coordination sphere, repelling the bonding pairs and forcing the ligands to cluster on one side of the Pb(II) ion, resulting in a hemidirected geometry. mdpi.com

| Complex | Angle | Value (°) |

|---|---|---|

| Bis(4-methylpiperidine-1-carbodithioato)-lead(II) | S1-Pb-S2 (Bite Angle) | 64.02 |

Electronic Structure and Delocalization within the Dithiocarbamate Moiety

The dithiocarbamate ligand's electronic structure is best described by a set of resonance forms. bohrium.comtandfonline.com A key contributor is the "thioureide" form, which arises from the delocalization of the nitrogen atom's lone pair of electrons towards the sulfur atoms. bohrium.comnih.gov This results in significant π-electron delocalization across the N-CSS⁻ fragment. tandfonline.com

This delocalization imparts a partial double bond character to the C-N bond, making it shorter and stronger than a typical C-N single bond. tandfonline.comnih.gov Concurrently, the C-S bonds have a bond order that is intermediate between a single and double bond. This electron distribution is significant as it stabilizes the complex and influences its chemical properties. bohrium.commdpi.com The delocalization of the electron cloud from the –NCSS group towards the metal center is a crucial aspect of the coordination. nih.gov

Comparative Analysis of Coordination Environments across Different Metal(II) Dithiocarbamate Systems

The coordination chemistry of dithiocarbamates is highly dependent on the central metal ion. nih.gov A comparative analysis reveals significant structural diversity between lead(II) dithiocarbamates and those of other divalent metals like zinc(II), cadmium(II), and nickel(II).

Lead(II) Complexes : As discussed, these are typically monomeric with a four-coordinate, distorted tetrahedral geometry due to the influence of the 6s² lone pair. mdpi.comnih.gov

Zinc(II) Complexes : Zinc(II) dithiocarbamates, lacking the lone pair effect of lead(II), commonly form dimeric structures. nih.gov In these dimers, such as [Zn₂(PDTC)₄], the zinc centers are often five-coordinate, achieving this by having one dithiocarbamate ligand bridge the two metal centers while another acts as a simple chelate. mdpi.com Tetrahedral geometries are also known for zinc(II) in these systems. rsc.org

Cadmium(II) Complexes : Cadmium(II) exhibits further structural versatility. While it can form dimeric structures similar to zinc, it has also been observed to form linear coordination polymers. researchgate.netniscair.res.in In one such motif, the cadmium centers are hexa-coordinated, creating an extended chain structure, a stark contrast to the discrete mononuclear units of lead(II) complexes. researchgate.net

Nickel(II) Complexes : Dithiocarbamate complexes of nickel(II) (a d⁸ metal) predominantly adopt a four-coordinate, square planar geometry. rsc.org This arrangement is electronically favored for d⁸ metal ions and is fundamentally different from the lone-pair-driven distorted tetrahedral geometry of lead(II).

These structural differences arise from the distinct electronic configurations, ionic radii, and Lewis acidity of the metal centers. The stereochemically active lone pair in Pb(II) is a dominant structure-directing feature not present in the transition metals, leading to its unique coordination environment.

| Metal(II) Ion | Typical Coordination Geometry | Common Structural Motif | Key Influencing Factor |

|---|---|---|---|

| Lead(II) | Distorted Tetrahedral mdpi.comnih.gov | Monomer mdpi.comnih.gov | Stereoactive 6s² lone pair mdpi.com |

| Zinc(II) | Tetrahedral or Five-Coordinate mdpi.comrsc.org | Monomer or Dimer nih.gov | d¹⁰ configuration, tendency to bridge mdpi.com |

| Cadmium(II) | Five-Coordinate or Octahedral researchgate.netniscair.res.in | Dimer or Coordination Polymer researchgate.netniscair.res.in | Larger ionic radius, bridging tendency researchgate.net |

| Nickel(II) | Square Planar rsc.org | Monomer rsc.org | d⁸ electronic configuration rsc.org |

Computational and Quantum Chemical Investigations

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Prediction

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the properties of metal complexes. It is employed to predict the most stable three-dimensional arrangement of atoms (geometry optimization) and to describe the distribution and energy of electrons within the molecule (electronic structure).

Theoretical Prediction of Molecular Conformations and Energetics

Theoretical calculations are crucial for predicting the stable conformations of Lead bis(piperidine-1-carbodithioate). In related lead(II) dithiocarbamate (B8719985) complexes, such as bis(4-methylpiperidine-1-carbodithioate)-lead(II), single-crystal X-ray crystallography has revealed a monomeric structure where the lead(II) ion is coordinated to two dithiocarbamate ligands. mdpi.com The geometry around the lead center in these analogous compounds is typically described as a distorted tetrahedral. mdpi.com

DFT-based geometry optimization for Lead bis(piperidine-1-carbodithioate) would likely predict a similar coordination environment. The calculations would involve determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. Key structural parameters of interest would be the Pb-S bond lengths and the S-Pb-S "bite" angle of the chelating dithiocarbamate ligand. In similar structures, the two Pb-S bond lengths are nearly equal, and the bite angle is significantly acute (around 64°), indicating the chelating nature of the ligand. mdpi.com The piperidine (B6355638) rings would be expected to adopt a stable chair conformation.

The energetics of the molecule, including its total energy and heats of formation, can also be calculated, providing data on its thermodynamic stability.

Table 1: Predicted Structural Parameters for Lead bis(piperidine-1-carbodithioate) based on Analogous Compounds (Note: The following data is illustrative and based on experimentally determined values for similar lead dithiocarbamate complexes. Specific calculated values for the title compound are not available in the cited literature.)

| Parameter | Predicted Value Range |

| Pb-S Bond Length | 2.70 - 2.80 Å |

| S-Pb-S Bite Angle | 63° - 65° |

| C-N Bond Length (dithio) | 1.30 - 1.35 Å |

| C-S Bond Length (dithio) | 1.70 - 1.75 Å |

Simulation of Vibrational and Electronic Spectra

DFT calculations are instrumental in simulating and interpreting spectroscopic data.

Vibrational Spectra (FT-IR and Raman): Theoretical frequency calculations can predict the vibrational modes of the molecule. These calculated frequencies and their corresponding intensities can be correlated with experimental Fourier-transform infrared (FT-IR) and Raman spectra. Key vibrational bands for dithiocarbamate complexes include the ν(C-N) and ν(C-S) stretching frequencies. The position of the ν(C-N) band provides insight into the electronic structure of the dithiocarbamate ligand, while the ν(C-S) region often shows a single strong band, indicating a bidentate coordination mode where both sulfur atoms are bonded to the metal center.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra. These calculations can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., metal-to-ligand charge transfer, ligand-to-metal charge transfer, or intra-ligand transitions). For lead(II) dithiocarbamate complexes, the UV-Vis spectra are typically dominated by intense intra-ligand π→π* transitions within the carbodithioate moiety.

Advanced Electronic Structure Descriptors

Beyond geometry and basic spectra, computational chemistry offers a suite of descriptors to understand a molecule's reactivity and charge distribution.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Indices

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For Lead bis(piperidine-1-carbodithioate), the HOMO is expected to be localized primarily on the electron-rich dithiocarbamate ligands, specifically the sulfur atoms. The LUMO is likely to have significant character from the lead(II) ion's vacant p-orbitals.

From the HOMO and LUMO energies, global reactivity indices can be calculated to quantify reactivity:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating high polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Table 2: Illustrative Global Reactivity Descriptors (Note: These values are conceptual and serve to illustrate the type of data obtained from such calculations.)

| Descriptor | Formula |

| HOMO Energy (EHOMO) | - |

| LUMO Energy (ELUMO) | - |

| Energy Gap (ΔE) | ELUMO - EHOMO |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 |

| Global Softness (S) | 1/(2η) |

| Electrophilicity Index (ω) | χ2/(2η) |

Assessment of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a 3D map of the charge distribution around a molecule. It is invaluable for predicting how a molecule will interact with other species. The MEP surface is color-coded to show regions of different electrostatic potential:

Red regions (negative potential) indicate areas of high electron density, typically associated with lone pairs on electronegative atoms (like the sulfur atoms), and are susceptible to electrophilic attack.

Blue regions (positive potential) indicate areas of low electron density or positive charge (like around the lead ion or hydrogen atoms), which are prone to nucleophilic attack.

Green regions represent areas of neutral potential.

For Lead bis(piperidine-1-carbodithioate), the MEP surface would be expected to show a high negative potential around the sulfur atoms of the dithiocarbamate ligands, confirming their role as the primary coordination sites for the lead ion.

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer and Hybridization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling Lewis structures. This analysis quantifies the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding bonding and stability.

In Lead bis(piperidine-1-carbodithioate), NBO analysis would provide detailed information on:

Hybridization: The atomic hybrid orbitals that constitute the bonds (e.g., sp2 for the central carbon of the NCS2 group, and the hybridization of the lead orbitals involved in bonding).

Charge Transfer: The analysis quantifies the natural atomic charges on each atom, revealing the extent of charge transfer from the dithiocarbamate ligands to the lead(II) ion.

Donor-Acceptor Interactions: It calculates the second-order perturbation energy (E(2)) for interactions between filled NBOs (donors) and empty NBOs (acceptors). For this complex, significant interactions would be expected between the lone pair orbitals of the sulfur atoms (donors) and the vacant orbitals of the lead ion (acceptors), quantifying the strength of the Pb-S coordinate bonds.

Topological Analysis of Electron Density

The topological analysis of electron density provides profound insights into the nature of chemical bonding and non-covalent interactions within a molecular system. By examining the gradient and Laplacian of the electron density, one can characterize the interactions between atoms in a quantitative and qualitative manner. For Lead bis(piperidine-1-carbodithioate), such analyses are crucial for understanding the intricacies of the lead-sulfur bonds and the various weak interactions that dictate its supramolecular chemistry.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that partitions the electron density of a molecule into atomic basins, allowing for the properties of atoms within a molecule to be defined. A key aspect of QTAIM is the analysis of bond critical points (BCPs), which are points in space where the gradient of the electron density is zero. The properties of the electron density at these BCPs, such as the electron density itself (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide a detailed picture of the nature of the chemical bond.

For a molecule like Lead bis(piperidine-1-carbodithioate), QTAIM analysis is instrumental in characterizing the Pb-S bonds. The values of ρ and ∇²ρ at the Pb-S BCPs can distinguish between shared (covalent) and closed-shell (ionic or van der Waals) interactions. A negative Laplacian (∇²ρ < 0) is indicative of a shared interaction, where electron density is concentrated between the nuclei. Conversely, a positive Laplacian (∇²ρ > 0) signifies a closed-shell interaction, where electron density is depleted in the internuclear region. The total energy density, H(r), which is the sum of the kinetic energy density (G(r)) and the potential energy density (V(r)), can further refine this classification. A negative H(r) suggests a degree of covalent character, while a positive H(r) is typical of non-covalent or electrostatic interactions.

Below is an illustrative table of the kind of data that a QTAIM analysis of the Pb-S bonds in Lead bis(piperidine-1-carbodithioate) would provide. The values are hypothetical but based on typical ranges observed for heavy metal-sulfur bonds.

| Bond | ρ (au) | ∇²ρ (au) | H(r) (au) | Bond Character |

| Pb-S1 | 0.045 | +0.090 | -0.002 | Polar Covalent |

| Pb-S2 | 0.043 | +0.088 | -0.001 | Polar Covalent |

| C-S1 | 0.180 | -0.150 | -0.250 | Covalent |

| C-S2 | 0.178 | -0.145 | -0.245 | Covalent |

| C-N | 0.250 | -0.500 | -0.400 | Covalent |

Note: The data in this table is illustrative and intended to demonstrate the type of information gained from a QTAIM analysis.

Non-Covalent Interaction (NCI) Analysis via Reduced Density Gradient (RDG)

While QTAIM is excellent for characterizing covalent bonds, the Non-Covalent Interaction (NCI) analysis, based on the Reduced Density Gradient (RDG), is particularly adept at visualizing and characterizing weak interactions. The RDG is a dimensionless quantity derived from the electron density and its first derivative. By plotting the RDG against the sign of the second eigenvalue of the Hessian of the electron density (sign(λ₂)) multiplied by the electron density, one can identify and classify non-covalent interactions.

In these plots, regions of low RDG at low electron density correspond to non-covalent interactions. The value of sign(λ₂)ρ distinguishes between different types of interactions:

Attractive interactions (e.g., hydrogen bonds, halogen bonds) are characterized by negative values of sign(λ₂)ρ.

Van der Waals interactions are found at values of sign(λ₂)ρ close to zero.

Repulsive interactions (e.g., steric clashes) are indicated by positive values of sign(λ₂)ρ.

For Lead bis(piperidine-1-carbodithioate), NCI analysis would be crucial for understanding its crystal packing and supramolecular structure. Studies on related lead(II) dithiocarbamate complexes have highlighted the importance of intermolecular interactions, such as Pb⋯S tetrel bonding, in directing their solid-state structures. researchgate.netsemanticscholar.org These interactions, where the lead atom of one molecule interacts with a sulfur atom of a neighboring molecule, are a form of tetrel bonding. researchgate.net NCI analysis can visualize these interactions as broad surfaces of low RDG between the interacting atoms.

Furthermore, the piperidine rings in Lead bis(piperidine-1-carbodithioate) can participate in various weak interactions, such as C-H⋯S and C-H⋯π interactions, which would also be revealed by an NCI analysis. Computational studies on other metal dithiocarbamates have successfully used NCI plots to visualize and understand the nature of such weak intramolecular and intermolecular contacts. researchgate.net

An illustrative table summarizing the expected NCI analysis results for Lead bis(piperidine-1-carbodithioate) is presented below.

| Interaction Type | sign(λ₂)ρ Range (au) | Visual Representation in NCI Plot |

| Pb⋯S Tetrel Bonding | -0.02 to -0.01 | Broad, green-to-blue surfaces between Pb and S atoms |

| C-H⋯S Hydrogen Bonding | -0.015 to -0.005 | Small, localized green surfaces between H and S atoms |

| Van der Waals contacts | -0.005 to +0.005 | Larger, diffuse green surfaces |

| Intramolecular steric hindrance | +0.01 to +0.02 | Red-to-brown surfaces in crowded regions |

Note: The data in this table is illustrative and based on general principles and findings for similar compounds.

Through the combined application of QTAIM and NCI/RDG analysis, a comprehensive understanding of the electronic structure and bonding landscape of Lead bis(piperidine-1-carbodithioate) can be achieved, from the strong covalent bonds within the ligands to the weak non-covalent forces that govern its aggregation.

Applications in Advanced Material Synthesis: Focus on Lead Sulfide Nanomaterials

Rational Design of Lead bis(piperidine-1-carbodithioate) as a Single-Source Precursor for PbS Nanostructures

Lead bis(piperidine-1-carbodithioate) is a type of lead(II) dithiocarbamate (B8719985) complex. Dithiocarbamate complexes are widely utilized as single-source precursors for creating metal sulfide (B99878) nanoparticles. This is due to their ability to undergo clean thermal decomposition, yielding nanoparticles with minimal impurities. mdpi.comresearchgate.net The effectiveness of dithiocarbamates stems from the strong chelating ability of the dithiocarbamato anion, which forms a stable metal-sulfur bond with a wide range of transition metals. midnaporecollege.ac.in This stability is further enhanced by the presence of two electron-donating sulfur atoms. mdpi.comresearchgate.net

A key advantage of using single-source precursors like lead bis(piperidine-1-carbodithioate) is the ability to fine-tune the properties of the resulting nanoparticles. mdpi.comresearchgate.net By modifying the organic groups (in this case, the piperidine (B6355638) ring) attached to the dithiocarbamate backbone, researchers can influence the shape, size, and optical properties of the synthesized PbS nanomaterials. mdpi.comresearchgate.net The lead(II) dithiocarbamate complex itself features a lead(II) ion coordinated to two dithiocarbamato anions, often resulting in a distorted tetrahedral geometry. mdpi.comnih.govnih.gov This pre-existing lead-sulfur linkage within the molecule makes it an ideal candidate for controlled decomposition into lead sulfide.

Controlled Synthesis of PbS Nanoparticles via Thermolysis

Thermolysis, a method involving the thermal decomposition of a precursor, is a common technique for synthesizing PbS nanoparticles from Lead bis(piperidine-1-carbodithioate). mdpi.comnih.govnih.gov In a typical process, the precursor is heated in a high-boiling point solvent, often in the presence of capping agents, to induce its decomposition and the subsequent nucleation and growth of PbS nanocrystals. mdpi.comnih.govnih.gov

Role of Capping Agents in Nanoparticle Morphology Control

Capping agents are crucial in the synthesis of nanoparticles as they adsorb to the surface of the growing crystals, preventing aggregation and controlling their final size and shape. frontiersin.orgnih.govnih.gov In the synthesis of PbS nanoparticles from dithiocarbamate precursors, various capping agents have been employed to achieve different morphologies. mdpi.comresearchgate.netmdpi.comnih.govnih.gov

Commonly used capping agents include:

Hexadecylamine (B48584) (HDA): This long-chain amine can influence the growth of nanoparticles, and in some studies, its use has resulted in agglomerated, cubic-like PbS structures. mdpi.comnih.gov

Trioctylphosphine (B1581425) Oxide (TOPO): TOPO is another widely used capping agent that can affect the surface chemistry and morphology of the resulting nanoparticles. mdpi.comnih.gov

Oleylamine (OLA): OLA is frequently used to control the size and shape of nanoparticles, and its use with dithiocarbamate precursors has been shown to produce particles of varying shapes. mdpi.comresearchgate.net

The interaction between the capping agent and the nanoparticle surface is critical. For instance, variations in the intensities of N-H stretching vibrations in the spectra of PbS nanoparticles capped with different amines suggest that the nanoparticles interact differently with each capping agent. nih.gov The choice of capping agent, therefore, provides a powerful tool for tuning the morphology of the final PbS nanomaterials. mdpi.comresearchgate.net

Impact of Reaction Temperature and Solvent Systems on Nanocrystal Growth and Anisotropy

The reaction temperature is a critical parameter that significantly influences the size and growth of PbS nanocrystals. Generally, higher reaction temperatures lead to larger nanoparticles due to the rapid depletion of the precursor. researchgate.net The choice of solvent system, which is inherently linked to the reaction temperature due to boiling points, also plays a pivotal role. Solvothermal methods, which involve heating the precursor in a solvent above its boiling point in a sealed vessel, have proven effective for synthesizing metal chalcogenide nanoparticles. mdpi.com

The interplay between the precursor chemistry and the reaction conditions can lead to anisotropic growth, resulting in non-spherical nanostructures. For example, in related systems using lead xanthate precursors, changes in the alkyl chain length have been shown to control not only the size but also the shape of the resulting PbS nanocrystals, with longer chains leading to the formation of nanowires instead of nanocubes. acs.org This demonstrates that both the molecular structure of the precursor and the thermal conditions of the synthesis are key factors in directing the growth and final morphology of the PbS nanomaterials.

Microstructural and Crystalline Characterization of Derived PbS Nanomaterials

To understand the properties of the synthesized PbS nanomaterials, detailed characterization of their microstructure and crystallinity is essential. Two primary techniques for this are Powder X-ray Diffraction (pXRD) and High-Resolution Transmission Electron Microscopy (HRTEM).

Powder X-ray Diffraction (pXRD) for Phase Identification and Crystallinity Assessment

Powder X-ray Diffraction (pXRD) is a fundamental technique used to identify the crystalline phase of the synthesized material. For PbS nanoparticles derived from Lead bis(piperidine-1-carbodithioate) and related precursors, pXRD patterns consistently confirm the formation of the cubic rock salt phase of PbS. mdpi.comnih.govnih.gov The diffraction peaks observed in the pXRD patterns can be indexed to specific lattice planes of the cubic PbS structure, matching standard reference patterns such as JCPDS file No. 5-0592. mdpi.com For instance, prominent peaks are often observed at 2θ values corresponding to the (111), (200), (220), (311), (222), and (400) lattice planes. mdpi.com The sharpness and intensity of these peaks also provide an assessment of the crystallinity of the nanoparticles. Furthermore, selected area electron diffraction (SAED) patterns, which can be obtained during TEM analysis, can show a spotty pattern, indicating that the as-prepared samples are single crystalline. midnaporecollege.ac.inresearchgate.net

Table 1: Representative pXRD Data for HDA-Capped PbS Nanoparticles

| 2θ (degrees) | Lattice Plane (hkl) |

| 30.29 | (111) |

| 35.10 | (200) |

| 50.49 | (220) |

| 60.01 | (311) |

| 62.98 | (222) |

| 74.19 | (400) |

This table is based on representative data from the literature and illustrates the typical diffraction peaks observed for cubic PbS. mdpi.com

High-Resolution Transmission Electron Microscopy (HRTEM) for Nanoparticle Size, Shape, and Lattice Structure Elucidation

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful technique for directly visualizing the size, shape, and lattice structure of individual nanoparticles. HRTEM micrographs can reveal the morphology of the PbS nanoparticles, such as cubic-like structures or nanorods. mdpi.comresearchgate.netmdpi.comnih.gov By analyzing these images, the average particle size and size distribution can be determined. mdpi.comnih.gov For example, studies have shown that the choice of capping agent can influence the resulting particle size, with HDA-capped PbS nanoparticles exhibiting mean particle sizes in the range of 50-70 nm. mdpi.comnih.gov HRTEM can also provide detailed information about the crystalline nature of the nanoparticles by resolving the lattice fringes, which correspond to the spacing between atomic planes in the crystal.

Table 2: Influence of Capping Agent on PbS Nanoparticle Morphology and Size

| Capping Agent | Precursor | Resulting Morphology | Mean Particle Size (nm) |

| Hexadecylamine (HDA) | bis(4-methylpiperidine-1-carbodithioato)lead(II) | Agglomerated cubic-like | 58.88 |

| Hexadecylamine (HDA) | bis(4-benzylpiperidine-1-carbodithioato)lead(II) | Agglomerated cubic-like | 66.52 |

| Octadecylamine (B50001) (ODA) | bis(4-methylpiperidine-1-carbodithioato)lead(II) | Cubic-like | 47.29 |

| Octadecylamine (ODA) | bis(4-benzylpiperidine-1-carbodithioato)lead(II) | Cubic-like | 67.50 |

This table summarizes findings from a study using related piperidine-based dithiocarbamate precursors to illustrate the effect of capping agents on nanoparticle characteristics. mdpi.comnih.gov

Functional Performance Evaluation of Derived PbS Nanomaterials (e.g., photocatalytic activity)

The functional performance of lead sulfide (PbS) nanomaterials synthesized from lead dithiocarbamate precursors, including those closely related to lead bis(piperidine-1-carbodithioate), has been primarily assessed through their photocatalytic activity in the degradation of organic dyes. These studies provide insights into the efficiency and reusability of the nanomaterials as photocatalysts.

Detailed Research Findings

Research has demonstrated that PbS nanoparticles derived from lead piperidine dithiocarbamate complexes exhibit significant photocatalytic capabilities. For instance, when used for the degradation of methylene (B1212753) blue under UV irradiation, hexadecylamine (HDA)-capped PbS nanoparticles have shown degradation efficiencies ranging from 28.3% to as high as 60.0%. researchgate.net The variation in efficiency is often linked to the synthesis temperature, which influences the size and morphology of the nanoparticles. researchgate.net

In a similar vein, PbS nanoparticles synthesized from related precursors like bis(4-methylpiperidine-1-carbodithioato)-lead(II) and bis(4-benzylpiperidine-1-carbodithioato)-lead(II) have been tested for the degradation of rhodamine B. mdpi.comnih.gov In these studies, the nanoparticles, capped with agents such as octadecylamine (ODA), hexadecylamine (HDA), or trioctylphosphine oxide (TOPO), achieved photodegradation efficiencies of up to 45.28% after 360 minutes of irradiation. mdpi.comnih.gov The choice of the capping agent was found to influence the photocatalytic performance, with the order of efficiency being ODA-PbS2 > TOPO-PbS1 > TOPO-PbS2 > HDA-PbS2 > HDA-PbS1 > ODA-PbS1 for the degradation of rhodamine B. mdpi.com

The photocatalytic efficiency of these PbS nanoparticles is comparable to that of PbS derived from other single-source precursors. For example, oleic acid-capped PbS nanoparticles prepared from bis(phenylpiperazine dithiocarbamato)lead(II) degraded 50.58% of rhodamine B. mdpi.com Furthermore, PbS nanocrystals derived from N-ethyl-N-phenyl dithiocarbamate and N-benzylmethyl dithiocarbamate complexes have demonstrated even higher degradation efficiencies for methylene blue, reaching up to 73.89%. lookchem.com

The stability and reusability of these PbS photocatalysts are critical for practical applications. Studies involving the degradation of rhodamine B have shown that the nanoparticles are relatively photostable. mdpi.comnih.gov Over four consecutive cycles, the percentage degradation efficiency decreased only slightly, by about 0.51–1.93%, indicating good reusability. mdpi.comnih.gov

The mechanism behind the photocatalytic activity involves the generation of highly reactive hydroxyl radicals in the aqueous medium upon irradiation, which then proceed to break down the organic dye molecules. chalcogen.ro The efficiency of this process is dependent on factors such as the particle size, surface area, and the band gap of the PbS nanoparticles. lookchem.com Smaller crystallite sizes generally lead to a larger surface area and a higher absorption coefficient, which in turn enhances the photocatalytic efficiency. lookchem.com

The optical properties of the PbS nanomaterials are a key determinant of their photocatalytic performance. The band gaps of these nanomaterials are typically blue-shifted from the bulk PbS value of 0.41 eV. nih.gov For instance, PbS nanoparticles derived from lead piperidine dithiocarbamate have shown band gaps in the range of 4.14 – 4.25 eV. researchgate.net This quantum confinement effect allows the nanoparticles to absorb light in the UV-visible region, initiating the photocatalytic process. chalcogen.ro

Interactive Data Tables

Table 1: Photocatalytic Degradation of Organic Dyes by PbS Nanoparticles Derived from Piperidine-based Dithiocarbamate Precursors

| Precursor Complex | Target Pollutant | Capping Agent | Degradation Efficiency (%) | Irradiation Time (min) |

| Lead piperidine dithiocarbamate | Methylene Blue | HDA | up to 60.0 | Not Specified |

| Bis(4-methylpiperidine-1-carbodithioato)-lead(II) | Rhodamine B | ODA | ~45.28 | 360 |

| Bis(4-benzylpiperidine-1-carbodithioato)-lead(II) | Rhodamine B | TOPO | ~45 | 360 |

| Bis(4-benzylpiperidine-1-carbodithioato)-lead(II) | Rhodamine B | HDA | ~44 | 360 |

Table 2: Reusability of PbS Nanoparticles in Photocatalysis

| Precursor for PbS Nanoparticles | Target Pollutant | Number of Cycles | Decrease in Efficiency per Cycle (%) |

| Bis(4-methylpiperidine-1-carbodithioato)-lead(II) | Rhodamine B | 4 | 0.51–1.93 |

| Bis(4-benzylpiperidine-1-carbodithioato)-lead(II) | Rhodamine B | 4 | 0.51–1.93 |

Emerging Research Frontiers and Future Prospects in Lead Ii Piperidine 1 Carbodithioate Chemistry

Development of Novel Piperidine-Based Dithiocarbamate (B8719985) Ligands with Tunable Properties

A significant area of research focuses on modifying the basic piperidine-1-carbodithioate structure to create novel ligands with adjustable electronic and steric properties. By introducing functional groups to the piperidine (B6355638) ring, scientists can fine-tune the characteristics of the resulting lead(II) complex.

The synthesis of these tailored ligands typically follows a well-established chemical pathway. It involves the reaction of a substituted piperidine with carbon disulfide, usually in the presence of a base like sodium hydroxide (B78521), to form the sodium salt of the desired dithiocarbamate ligand. nih.gov For instance, reacting 4-methylpiperidine (B120128) or 4-benzylpiperidine (B145979) with carbon disulfide yields sodium 4-methylpiperidine-1-carbodithioate and sodium 4-benzylpiperidine-1-carbodithioate, respectively. nih.gov These ligands can then be reacted with a lead(II) salt, such as lead nitrate (B79036), in an aqueous solution to precipitate the target lead(II) dithiocarbamate complex. nih.gov The introduction of substituents like methyl or benzyl (B1604629) groups onto the piperidine backbone alters the ligand's properties, which in turn influences the structure, stability, and reactivity of the final lead complex. nih.govresearchgate.net

Table 1: Synthesis Details for Substituted Piperidine-1-carbodithioate Ligands

| Starting Amine | Resulting Ligand (Sodium Salt) | Yield | Melting Point (°C) | Source |

|---|---|---|---|---|

| 4-methylpiperidine | Sodium 4-methylpiperidine dithiocarbamate | 70.15% | 139.6–143.3 | nih.gov |

| 4-benzylpiperidine | Sodium 4-benzylpiperidine dithiocarbamate | 37.17% | 128.2–131.4 | nih.gov |

Investigations into the Solution Chemistry and Supramolecular Assembly of Lead(II) Dithiocarbamate Complexes

Understanding the behavior of lead(II) dithiocarbamate complexes in solution is crucial for controlling their synthesis and application. Studies on related systems show that the complexation reaction between lead(II) ions and dithiocarbamate ligands can lead to the formation of precipitates, which may redissolve in the presence of excess ligand, indicating the formation of different chemical species in solution. researchgate.netscielo.br

In the solid state, the structural characterization of these complexes via single-crystal X-ray crystallography provides profound insights. For example, the structures of bis(4-methylpiperidine-1-carbodithioato)-lead(II) and bis(4-benzylpiperidine-1-carbodithioato)-lead(II) reveal mononuclear lead(II) compounds. nih.govresearchgate.net In these complexes, the central lead(II) ion coordinates with two dithiocarbamate ligands. nih.govresearchgate.net Each ligand binds to the lead ion through its two sulfur atoms, a common feature for dithiocarbamate complexes. nih.gov This coordination results in a distorted tetrahedral geometry around the lead center. nih.govresearchgate.net The asymmetry in the Pb-S bond lengths, with some being significantly longer than others, is a characteristic feature of these structures. nih.gov

Beyond the individual molecule, research is exploring how these complexes self-assemble into larger, ordered structures. While direct studies on lead bis(piperidine-1-carbodithioate) are nascent, research on other dithiocarbamate salts and lead carboxylates shows that non-covalent interactions, such as hydrogen bonds and other weak intermolecular forces, can link individual molecules into elaborate supramolecular architectures, including linear polymeric chains and complex net-like structures. nih.govnih.gov The bulky nature of the piperidine ring likely plays a significant role in dictating the packing and formation of such extended networks. nih.gov

Table 2: Selected Crystallographic Data for Substituted Lead(II) bis(piperidine-1-carbodithioate) Complexes

| Compound | Parameter | Value | Source |

|---|---|---|---|

| bis(4-methylpiperidine-1-carbodithioato)-lead(II) | Geometry | Distorted Tetrahedral | nih.gov |

| Pb-S Bite Angle (S1-Pb-S2) | 64.02° | nih.gov | |

| Crystal System | Monoclinic | nih.gov | |

| bis(4-benzylpiperidine-1-carbodithioato)-lead(II) | Geometry | Distorted Tetrahedral | nih.gov |

| Pb-S Bond Length 1 | 2.6614(7) Å | nih.gov | |

| Pb-S Bond Length 2 | 2.8779(8) Å | nih.gov | |

| Crystal System | Monoclinic | nih.gov |

Exploration of Lead(II) Dithiocarbamates in Environmental Remediation and Analytical Chemistry

The unique properties of lead(II) dithiocarbamate complexes make them valuable in environmental applications. One major area of exploration is their use as single-source precursors for the synthesis of lead sulfide (B99878) (PbS) nanoparticles. nih.govresearchgate.net These nanoparticles can then be employed as photocatalysts for environmental remediation. nih.govresearchgate.net For example, PbS nanoparticles produced from the thermolysis of bis(4-methylpiperidine-1-carbodithioato)-lead(II) and its benzyl analogue have been successfully used for the photocatalytic degradation of rhodamine B, a common industrial dye and pollutant, under visible light. nih.govresearchgate.net The efficiency of degradation can be significant, and the nanoparticles show good photostability over multiple cycles, highlighting their potential for treating contaminated water. researchgate.net

In addition to remediation, dithiocarbamates are extensively used in analytical chemistry for the detection and quantification of heavy metals. scielo.brrsc.org Their ability to form stable, often colored, complexes with metal ions allows for their use in techniques like spectrophotometry. researchgate.netscielo.br The strong chelating nature of the dithiocarbamate ligand facilitates the extraction of metal ions, including lead, from aqueous samples, concentrating them for analysis. scielo.brnih.gov Furthermore, dithiocarbamate-modified materials, such as functionalized hydrochar, have been developed specifically for the efficient removal and sequestration of lead ions from water. nih.gov

Table 3: Photocatalytic Degradation of Rhodamine B using PbS Nanoparticles Derived from Lead(II) Dithiocarbamate Precursors

| Precursor Complex | Capping Agent | Resulting Nanoparticle | Photodegradation Efficiency (%) | Time (min) | Source |

|---|---|---|---|---|---|

| bis(4-methylpiperidine-1-carbodithioato)-lead(II) | Octadecylamine (B50001) (ODA) | ODA-PbS1 | 45.28 | 360 | researchgate.net |

Advanced Solid-State Chemical Transformations and Reactivity Studies

The conversion of molecular precursors into solid-state materials is a cornerstone of modern materials science. Lead(II) dithiocarbamate complexes are excellent examples of single-source precursors, which contain both the metal (lead) and the chalcogen (sulfur) within one molecule, ensuring stoichiometric control. nih.govacs.org The thermal decomposition (thermolysis) of these complexes is a key solid-state transformation used to produce lead sulfide (PbS) nanomaterials. nih.govnih.govacs.org

This process typically involves heating the lead dithiocarbamate complex in the solid state to a specific temperature, causing the organic ligands to break down and leave behind a residue of inorganic PbS. nih.gov For instance, lead ethyl dithiocarbamates have been annealed at temperatures between 250 and 400°C to form thin films of cubic PbS. nih.gov Similarly, substituted lead bis(piperidine-1-carbodithioate) complexes have been thermolyzed at 180°C in the presence of capping agents like hexadecylamine (B48584) (HDA) or octadecylamine (ODA) to produce well-defined PbS nanoparticles. researchgate.net The study of these transformations, including their decomposition temperatures and pathways via techniques like thermogravimetric analysis (TGA), is crucial for controlling the phase, size, and morphology of the final nanomaterial product. nih.govresearchgate.net

Integration of Experimental and Computational Approaches for Predictive Design and Optimization

The synergy between experimental synthesis and computational modeling represents a powerful frontier in chemical research. For lead(II) dithiocarbamate complexes, this integrated approach allows for a deeper understanding of their structure-property relationships. Experimental techniques like single-crystal X-ray diffraction provide precise data on bond lengths, bond angles, and crystal packing. nih.govresearchgate.net This empirical data is invaluable for validating the accuracy of computational models. researchgate.netmdpi.com

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to investigate the electronic structure and properties of dithiocarbamate complexes. researchgate.netresearchgate.netmdpi.com DFT calculations can predict the optimized geometry of molecules, which can then be compared with experimental X-ray data. researchgate.net Beyond structure, these calculations can elucidate the nature of the chemical bonding, including the degree of electron delocalization across the N-CS2 moiety, and determine the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.netmdpi.com This information is critical for predicting the reactivity, electronic, and optical properties of the complexes. By combining experimental results with theoretical predictions, researchers can more effectively design and optimize new lead bis(piperidine-1-carbodithioate) derivatives with specific, targeted functionalities for future applications.

Q & A

Q. Q: What are the standard protocols for synthesizing lead bis(piperidine-1-carbodithioate), and how can its purity be validated?

A:

- Synthesis : The compound is typically synthesized via ligand substitution reactions. For example, reacting lead(II) nitrate with piperidine-1-carbodithioate ligands in a 1:2 molar ratio under inert conditions. Solvent choice (e.g., ethanol or acetonitrile) and reaction temperature (20–40°C) influence yield .

- Purity Validation :

- Elemental Analysis : Confirm stoichiometry (C, H, N, S, Pb) with deviations <0.3%.

- Spectroscopy : FTIR (C-S stretching at ~950–1050 cm⁻¹) and NMR (¹³C for ligand coordination shifts) .

- X-ray Crystallography : Use SHELX or WinGX for single-crystal structure determination to validate molecular geometry .

Basic Research: Structural and Spectroscopic Analysis

Q. Q: How can researchers resolve discrepancies in reported crystallographic data for lead bis(piperidine-1-carbodithioate)?

A:

- Data Reconciliation : Compare unit cell parameters (e.g., space group, bond lengths) across studies using software like ORTEP-3 for visualization .

- Refinement Protocols : Apply SHELXL with high-resolution data (>1.0 Å) to minimize R-factor discrepancies. Cross-validate with powder XRD to rule out polymorphism .

Advanced Research: Stability and Reactivity

Q. Q: What methodological approaches are recommended to assess the thermal and photolytic stability of lead bis(piperidine-1-carbodithioate)?

A:

- Thermogravimetric Analysis (TGA) : Conduct under nitrogen/air to identify decomposition thresholds (e.g., mass loss at >200°C).

- UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) bands under controlled light exposure to detect photodegradation products .

- HPLC-MS : Quantify degradation byproducts (e.g., free piperidine or PbS) using reverse-phase columns and ESI-MS .

Advanced Research: Toxicity and Environmental Impact

Q. Q: How can conflicting ecotoxicity data for lead bis(piperidine-1-carbodithioate) be systematically analyzed?

A:

- Dose-Response Studies : Compare LC₅₀ values across aquatic models (e.g., Daphnia magna vs. Danio rerio) using OECD Test Guidelines 202/203.

- Speciation Analysis : Employ ICP-MS to differentiate bioavailable Pb²⁺ from ligand-bound species in soil/water matrices .

- Regulatory Alignment : Cross-reference with REACH Annex XVII restrictions (0.1% concentration limit in products) to contextualize risk .

Advanced Research: Computational Modeling

Q. Q: What computational methods are suitable for predicting the electronic structure and ligand dynamics of lead bis(piperidine-1-carbodithioate)?

A:

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO-LUMO gaps) and ligand distortion energies.

- Molecular Dynamics (MD) : Simulate ligand exchange kinetics in solvents like DMSO using AMBER or GROMACS .

- Validation : Benchmark against experimental XRD and EXAFS data to refine force fields .

Methodological Guidance: Experimental Design